1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c15-14(16,17)6-19-13(25)10-1-3-23(4-2-10)11-5-12(21-8-20-11)24-9-18-7-22-24/h5,7-10H,1-4,6H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKHMVYLRPQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Construction of the Pyrimidine Ring: This step might involve the condensation of appropriate aldehydes or ketones with amidines.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions.
Introduction of the Trifluoroethyl Group: This step might involve the use of trifluoroethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrimidine-triazole-piperidine scaffold is distinct but shares similarities with other heterocyclic systems:
Key Observations :
Substituent Effects
Trifluoroethyl vs. Other N-Substituents
The 2,2,2-trifluoroethyl group is a hallmark of the target compound. Comparisons include:
Key Observations :
- The trifluoroethyl group balances hydrophobicity and electronic effects, favoring membrane permeability and resistance to oxidative metabolism .
Fluorine-Containing Analogues
Fluorine is prevalent in several analogs:
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential heterocyclic coupling reactions. A common approach includes:
- Step 1: Formation of the pyrimidine-triazole core via nucleophilic substitution of 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2: Piperidine ring functionalization through Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the trifluoroethyl group.
- Step 3: Final carboxamide formation using HATU or EDC/NHS-mediated coupling . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C), and purification via silica gel chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity and purity?
- 1H/13C NMR: Essential for verifying regiochemistry of the triazole-pyrimidine linkage and piperidine substituents. Key signals include downfield shifts for pyrimidine protons (~8.5 ppm) and trifluoroethyl CF₃ groups (~3.5–4.0 ppm) .
- HPLC: Reversed-phase C18 columns (e.g., 90:10 H₂O/ACN gradient) assess purity (>95% required for biological assays). Retention time consistency across batches is critical .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z ~427.1) and absence of side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., kinase inhibition vs. antimicrobial activity)?
Discrepancies may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays) or off-target effects. To address this:
- Dose-Response Curves: Compare IC₅₀ values across assays (e.g., kinase vs. bacterial growth inhibition) .
- Counter-Screens: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to isolate primary mechanisms .
- Structural Modifications: Introduce substituents (e.g., methyl groups on the triazole) to enhance target selectivity .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?
- Prodrug Design: Mask the carboxamide with ester groups to enhance intestinal absorption .
- Trifluoroethyl Optimization: Replace the 2,2,2-trifluoroethyl group with deuterated analogs to reduce CYP450-mediated metabolism .
- Solubility Enhancement: Co-crystallization with cyclodextrins or formulation in PEG-based vehicles improves aqueous solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Focus on modifying:
- Triazole Substituents: Bulky groups (e.g., isopropyl) improve kinase binding by occupying hydrophobic pockets .
- Piperidine Linkers: Rigidify the piperidine ring (e.g., introduce sp³-hybridized carbons) to reduce conformational entropy .
Example SAR Table
| Substituent (R) | Target Activity (IC₅₀, nM) | Selectivity Index (vs. Off-Target) |
|---|---|---|
| -H | 850 ± 45 | 2.1 |
| -CH₃ | 320 ± 22 | 8.7 |
| -CF₃ | 110 ± 15 | 15.3 |
| Data derived from kinase inhibition assays in |
Q. What computational methods are suitable for predicting binding modes with biological targets (e.g., kinases or viral proteases)?
- Molecular Docking: Use AutoDock Vina or Glide to model interactions between the triazole-pyrimidine core and ATP-binding pockets .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with catalytic lysine residues .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Transcriptomic Profiling: RNA-seq to identify downstream gene expression changes (e.g., MAPK pathway modulation) .
- Chemical Proteomics: Use photoaffinity probes to capture interacting proteins in live cells .
- In Vivo Models: Employ xenograft models (e.g., murine cancer) with pharmacokinetic-pharmacodynamic (PK/PD) correlation analysis .
Q. What analytical workflows are recommended for detecting and quantifying degradation products during stability studies?
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) .
- LC-MS/MS: Monitor degradation products (e.g., hydrolyzed carboxamide) using MRM transitions specific to expected fragments .
- QbD Approach: Apply ICH guidelines (Q1A) to establish shelf-life thresholds under accelerated storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
